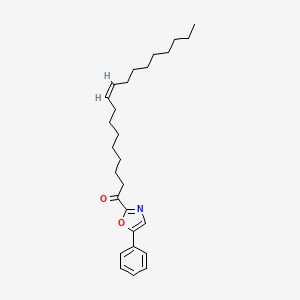
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one is an organic compound with the molecular formula C27H39NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to an octadec-9-en-1-one chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyloxazol-2-yl)octadec-9-en-1-one typically involves the condensation of 2-amino-5-phenyloxazole with octadec-9-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which may exhibit different physical and chemical properties compared to the parent compound.
Applications De Recherche Scientifique
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-phenyloxazol-2-yl)octadec-9-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of bioactive fatty acid amides such as anandamide . This interaction can influence various physiological processes, including pain perception, inflammation, and mood regulation.
Comparaison Avec Des Composés Similaires
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one can be compared with other similar compounds, such as:
- 1-(5-Phenyl-1,3-oxazol-2-yl)nonadec-10-en-2-one
- 1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-2-one
- 1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-3-one
These compounds share a similar oxazole core structure but differ in the length and position of the alkyl chain. The unique structural features of this compound, such as the specific positioning of the phenyl group and the double bond in the alkyl chain, contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H39NO2 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(Z)-1-(5-phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(29)27-28-23-26(30-27)24-20-17-16-18-21-24/h9-10,16-18,20-21,23H,2-8,11-15,19,22H2,1H3/b10-9- |
Clé InChI |
JBJNKCWDUQMEEA-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



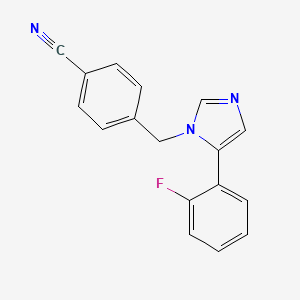

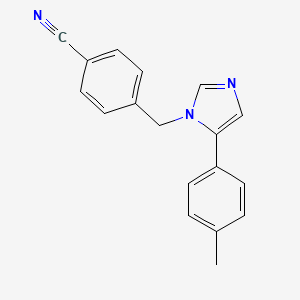

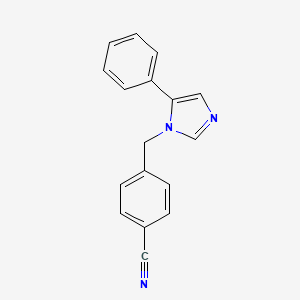

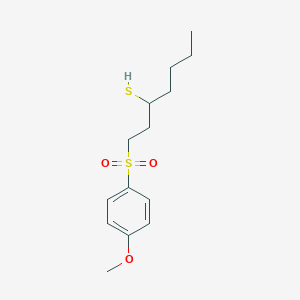

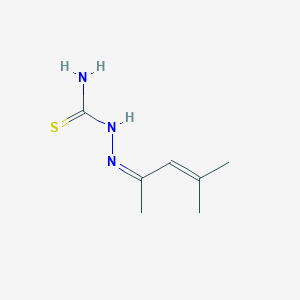
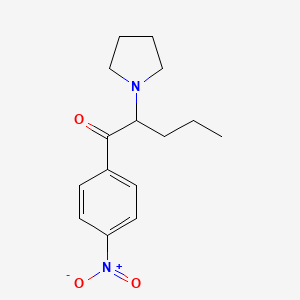
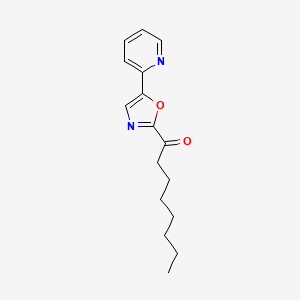
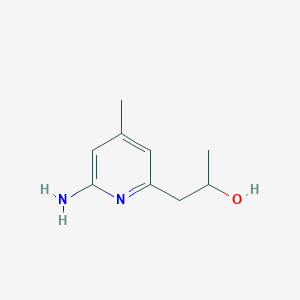
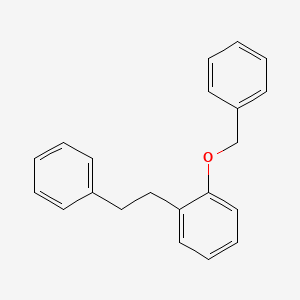
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)